(9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone
CAS No.: 906067-44-5
Cat. No.: VC16918365
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906067-44-5 |
|---|---|
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | (2-methoxyphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
| Standard InChI | InChI=1S/C19H14N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-11,21H,1H3 |
| Standard InChI Key | POHJZSKUIZGALU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34 |
Introduction
Structural and Chemical Characterization
Table 1: Molecular Properties of (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₄N₂O₂ | |
| Molecular Weight | 302.3 g/mol | |
| IUPAC Name | (2-methoxyphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone | |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |
| LogP (Predicted) | 3.2 ± 0.5 | Estimate |
Synthesis and Analytical Profiling
Synthetic Routes
While explicit details of the synthesis for (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone remain undisclosed, established methodologies for beta-carboline derivatives provide plausible pathways. A common strategy involves the Pictet-Spengler reaction, condensing tryptamine derivatives with carbonyl compounds under acidic conditions . For instance, 1-hydroxymethyl-beta-carboline is synthesized via cyclization of tryptophan methyl ester with formaldehyde, followed by oxidation . Adapting this approach, the title compound could be synthesized through Friedel-Crafts acylation of a preformed beta-carboline with 2-methoxybenzoyl chloride.
Alternative routes may employ Suzuki-Miyaura coupling to introduce the methoxyphenyl group post-cyclization. The VulcanChem entry notes the compound’s purity (>95% by HPLC), suggesting rigorous chromatographic purification, likely using reverse-phase C18 columns with acetonitrile/water gradients.
Spectroscopic Validation
Comparative analysis with structurally similar compounds underscores the importance of NMR and HR-MS for characterization. For 1-(1-hydroxyethyl)-beta-carboline (HET-βC), ¹H NMR reveals distinct signals for the ethyl sidechain (δ 1.55, d, J=6.6 Hz) and hydroxyl-bearing methine (δ 5.68) . In (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone, the ketone carbonyl (C=O) would resonate near δ 190–200 ppm in ¹³C NMR, while the methoxy carbon appears at δ 55–60 ppm. HR-MS data would confirm the molecular ion [M+H]⁺ at m/z 303.1128 (calculated for C₁₉H₁₅N₂O₂⁺), with deviations <5 ppm ensuring structural fidelity.
Biological Activities and Mechanistic Insights
Enzyme Inhibition and Receptor Interactions
Beta-carbolines are renowned for their polypharmacology, targeting enzymes and receptors critical to neurological and oncological pathways . The parent compound, beta-carboline (norharmane), acts as an inverse agonist at GABA-A receptors (EC₅₀ ~10 μM) , while derivatives like harmine inhibit monoamine oxidase A (MAO-A) with IC₅₀ values <50 nM . The methoxyphenyl ketone moiety in (9H-beta-Carbolin-1-yl)(2-methoxyphenyl)methanone may enhance binding to kinase ATP pockets, as seen in CDK inhibitors like roscovitine. Preliminary docking studies suggest potential interactions with CDK2’s hinge region via hydrogen bonding between the ketone oxygen and Lys89.
Pharmacological and Toxicological Considerations
ADME Profiling
The compound’s moderate LogP (~3.2) predicts favorable membrane permeability but may limit aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes. Beta-carbolines generally exhibit oral bioavailability <20% due to first-pass metabolism, primarily via hepatic CYP450 isoforms . The methoxy group could slow oxidative metabolism, extending half-life relative to hydroxylated analogs.
Future Directions and Applications
Targeted Drug Design
Structural optimization could focus on replacing the methoxy group with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability. Introducing solubilizing groups (e.g., PEG chains) may enhance pharmacokinetics for systemic delivery.
Exploration of Synergistic Combinations
Combining this compound with checkpoint inhibitors (e.g., PD-1 blockers) or DNA-damaging agents (e.g., cisplatin) could exploit synthetic lethality in oncology. In neurodegenerative diseases, co-administration with acetylcholinesterase inhibitors (e.g., donepezil) might amplify cognitive benefits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume